3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
3,4-Dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a substituted benzamide derivative featuring a 7-methyl-2-phenylimidazo[1,2-a]pyridine core. Its molecular formula is C₂₃H₂₁N₃O₃, with a molecular weight of 387.43 g/mol (calculated from structural analogs in ). While direct crystallographic data for this compound are unavailable, its structural analogs (e.g., N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, CAS 300806-68-2) have been characterized, providing insights into its physicochemical behavior .
Properties
IUPAC Name |
3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-12-26-20(13-15)24-21(16-7-5-4-6-8-16)22(26)25-23(27)17-9-10-18(28-2)19(14-17)29-3/h4-14H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCJWIFDZOFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, crystallographic, and pharmacological differences between 3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide and related compounds:
Structural and Physicochemical Differences
- Substituent Effects: The 3,4-dimethoxy groups on the benzamide moiety of the target compound increase hydrophobicity compared to the unsubstituted benzamide analog () and the phenolic derivative (). This may reduce aqueous solubility but enhance membrane permeability .
- Hydrogen Bonding: The phenolic analog () forms O–H⋯N hydrogen bonds, creating layered crystal structures, whereas the target compound’s methoxy groups lack hydrogen-bond donors, likely resulting in weaker intermolecular interactions and altered packing .
- Crystallography: The phenolic derivative crystallizes in a monoclinic system (P2₁/n) with cell parameters a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.548°, and Z = 4 . The dimethoxy analog’s bulkier substituents may induce distinct lattice parameters, though experimental data are lacking.
Pharmacological Implications
- Binding Affinity : The thiazol-ethyl-substituted benzamide () may target kinase domains due to its heterocyclic thiazole group, whereas the target compound’s dimethoxy groups could favor interactions with hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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